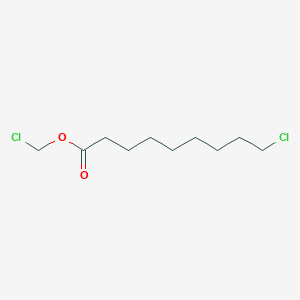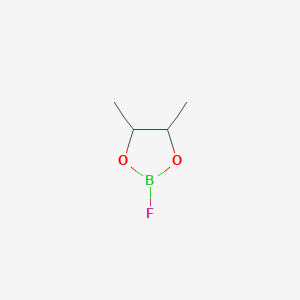
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C4H8BFO2. It is a member of the dioxaborolane family, characterized by a boron atom bonded to two oxygen atoms and a fluorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid derivative with a fluorinating agent. One common method is the reaction of 4,5-dimethyl-1,3,2-dioxaborolane with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted dioxaborolanes.
Coupling Reactions: The major products are biaryl compounds or other coupled products, depending on the reactants used.
Aplicaciones Científicas De Investigación
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions.
Materials Science: It can be used in the preparation of advanced materials, including polymers and electronic materials.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane in chemical reactions involves the interaction of the boron atom with various nucleophiles or electrophiles. In Suzuki-Miyaura coupling reactions, the boron atom participates in transmetalation with palladium, facilitating the formation of carbon-carbon bonds . The fluorine atom can also influence the reactivity and selectivity of the compound in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the fluorine atom.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring, offering different reactivity and applications.
Uniqueness
2-Fluoro-4,5-dimethyl-1,3,2-dioxaborolane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and properties. This makes it a valuable reagent in organic synthesis and other applications where specific reactivity is desired .
Propiedades
Número CAS |
86972-16-9 |
|---|---|
Fórmula molecular |
C4H8BFO2 |
Peso molecular |
117.92 g/mol |
Nombre IUPAC |
2-fluoro-4,5-dimethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C4H8BFO2/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3 |
Clave InChI |
QOTJVDJWJKMCIE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


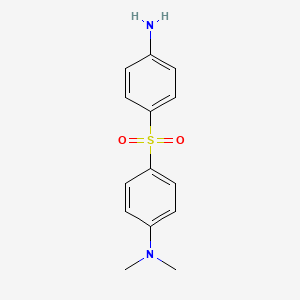
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
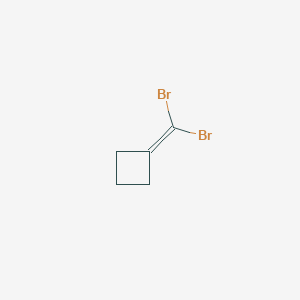
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
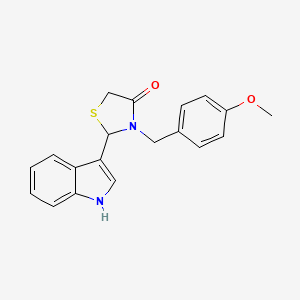

![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
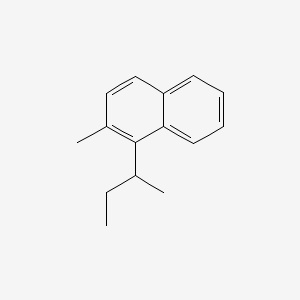

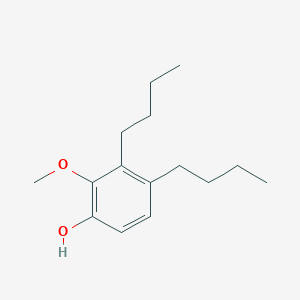
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
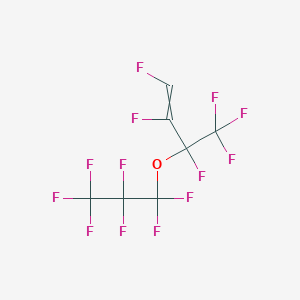
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
